molecular formula C9H10N4O B8127836 4-azido-N-ethylbenzamide

4-azido-N-ethylbenzamide

Cat. No. B8127836
M. Wt: 190.20 g/mol
InChI Key: MPJJKNUBQLUKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803822B2

Procedure details

To a solution of 4-azidobenzoic acid (0.65 g) in acetonitrile-DMF (2:1, 15 ml) were successively added 2M ethylamine in THF solution (2.4 ml), triethylamine (0.67 ml), HOBt (0.79 g) and WSC (0.92 g), and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, and the residue was dissolved in ethyl acetate and washed with saturated aqueous sodium hydrogen carbonate solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound as a pale-yellow powder (0.73 g, 96%).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.79 g
Type
reactant
Reaction Step Three
Name
Quantity
0.92 g
Type
reactant
Reaction Step Four
Name
acetonitrile DMF
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Six
Quantity
0.67 mL
Type
solvent
Reaction Step Seven
Yield
96%

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)=[N+:2]=[N-:3].[CH2:13]([NH2:15])[CH3:14].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>C(#N)C.CN(C=O)C.C1COCC1.C(N(CC)CC)C>[N:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:15][CH2:13][CH3:14])=[O:10])=[CH:11][CH:12]=1)=[N+:2]=[N-:3] |f:4.5|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
0.79 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
0.92 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Five
Name
acetonitrile DMF
Quantity
15 mL
Type
solvent
Smiles
C(C)#N.CN(C)C=O
Step Six
Name
Quantity
2.4 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0.67 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(C(=O)NCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.